ML251

Parasitology Glycolysis Enzyme Inhibition

ML251 is a potent, nanomolar inhibitor of T. cruzi (IC50=0.13 μM) and T. brucei (IC50=0.37 μM) PFK, with selective hCA XIV inhibition (Ki=6.5 nM). Its superior aqueous solubility (>81 μg/mL) and extended rat microsomal stability (t1/2 >30 min) ensure reliable in vitro/in vivo exposure. Choose ML251 for definitive PFK blockade and hCA XIV profiling—not generic alternatives.

Molecular Formula C17H13Cl2N3O4S
Molecular Weight 426.3 g/mol
Cat. No. B8199032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML251
Molecular FormulaC17H13Cl2N3O4S
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NOC=C3
InChIInChI=1S/C17H13Cl2N3O4S/c18-14-6-1-11(9-15(14)19)10-17(23)20-12-2-4-13(5-3-12)27(24,25)22-16-7-8-26-21-16/h1-9H,10H2,(H,20,23)(H,21,22)
InChIKeyAIDVIFPYWYKRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide (ML251): A Selective Nanomolar Phosphofructokinase Inhibitor for Parasitology Research


2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide, commonly designated ML251, is a synthetic small-molecule sulfonamide-acetamide hybrid (CAS: 1486482-16-9) [1]. It functions as a potent, nanomolar inhibitor of parasitic phosphofructokinase (PFK), the key rate-limiting enzyme in the glycolytic pathway of Trypanosoma brucei and Trypanosoma cruzi [2]. The compound exhibits a secondary, structurally-derived inhibitory profile against certain human carbonic anhydrase isoforms [3]. Its chemical architecture uniquely combines a 3,4-dichlorophenyl acetamide core with an isoxazol-3-yl sulfamoyl phenyl tail, a motif critical for its target engagement and selectivity profile [2].

Why Generic Substitution Fails: The Dual-Target Selectivity and PK Profile of 2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide Preclude Interchangeability with In-Class Analogs


While numerous sulfonamide or PFK inhibitor scaffolds exist, 2-(3,4-dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide occupies a unique pharmacological niche. Simple in-class substitution with alternative antiparasitic PFK inhibitors (e.g., PFK-IN-1) is not viable due to divergent potency, metabolic stability, and selectivity profiles [1]. Furthermore, its nuanced dual-inhibition of parasitic PFK and human carbonic anhydrase isoforms demands precise control over experimental design; substituting with a pan-CA inhibitor like acetazolamide would lose the crucial glycolytic blockade mechanism, while a pure antiparasitic PFK agent would lack the context-specific CA inhibitory fingerprint [2]. These quantifiable differences in potency, stability, and target engagement mandate that procurement decisions be driven by specific experimental requirements rather than generic class assumptions.

Quantitative Differentiation Guide for 2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide (ML251): Head-to-Head Comparisons Against Key Benchmarks


PFK Inhibition Potency: ML251 vs. PFK-IN-1 in T. brucei and T. cruzi Enzymatic Assays

ML251 demonstrates superior potency against T. cruzi phosphofructokinase (PFK) compared to the structurally related inhibitor PFK-IN-1 [1]. While both compounds are nanomolar inhibitors, ML251 exhibits a 1.8-fold greater potency (lower IC50) against T. cruzi PFK [1] . This difference is critical for experimental sensitivity and dose-response studies in Chagas disease models.

Parasitology Glycolysis Enzyme Inhibition

Carbonic Anhydrase Isoform Selectivity: ML251 vs. Acetazolamide (AAZ)

ML251 exhibits a distinct human carbonic anhydrase (hCA) inhibitory profile compared to the standard pan-CA inhibitor acetazolamide (AAZ) [1]. ML251 is a 3.4-fold less potent inhibitor of hCA II (Ki = 41 nM) than AAZ (Ki = 12 nM) [1] [2]. However, ML251 demonstrates high affinity for hCA XIV with a Ki of 6.5 nM [1], a property not shared by AAZ [2]. This unique selectivity signature means ML251 cannot be replaced by generic CA inhibitors in studies requiring concurrent PFK inhibition and specific CA isoform modulation.

Carbonic Anhydrase Enzymology Off-Target Profiling

Metabolic Stability and Solubility: ML251 vs. Compound 1 (PFK-IN-1)

A direct comparison of in vitro ADME properties reveals significant advantages for ML251 over the closely related analog Compound 1 (PFK-IN-1) [1]. ML251 exhibits >3.5-fold higher aqueous kinetic solubility (>81.0 μg/mL vs. 23.3 μg/mL) [1]. Crucially, ML251 demonstrates dramatically superior metabolic stability in rat liver microsomes, with a half-life >30 minutes compared to just 9.7 minutes for Compound 1 [1]. This translates to a >3.1-fold improvement in stability, a critical factor for ensuring consistent exposure in in vitro and ex vivo assays.

ADME Drug Discovery In Vitro Pharmacology

Cytotoxic Profile and Therapeutic Index in T. brucei Models

In cellular models, ML251 exhibits a modest, dose-dependent cytotoxic effect against T. brucei parasites, with viability reduction observed over a concentration range of 0–33.3 μg/mL [1]. While not a direct comparison to another compound in this dataset, this quantifiable toxicity profile is essential for establishing a therapeutic window [1]. The observed dose-dependent response allows researchers to empirically determine optimal working concentrations that maximize PFK inhibition while minimizing host cell toxicity, a critical parameter for in vitro parasite culture and drug screening assays.

Cytotoxicity Parasitology Therapeutic Index

Optimal Application Scenarios for 2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide (ML251) Based on Quantitative Differentiation Evidence


High-Sensitivity T. cruzi Glycolysis Inhibition Studies

Use ML251 as the primary tool compound for inhibiting T. cruzi phosphofructokinase in enzymatic assays. Its 1.8-fold higher potency (IC50 = 0.13 μM) over the analog PFK-IN-1 ensures maximal target engagement at lower concentrations, reducing the risk of off-target effects and enabling more robust dose-response analyses [1].

Investigations of Human Carbonic Anhydrase XIV in Parasitic or Cancer Models

Employ ML251 when a selective inhibitor of hCA XIV (Ki = 6.5 nM) is required [1]. Unlike the generic CA inhibitor acetazolamide, ML251 provides a unique selectivity profile that allows for the study of hCA XIV's role while maintaining concurrent anti-parasitic PFK activity, making it ideal for complex disease models.

In Vitro Assays Requiring High Compound Solubility and Metabolic Stability

Select ML251 for long-duration cellular assays or experiments in rodent-derived matrices. Its >81 μg/mL aqueous solubility and extended rat microsomal stability (t1/2 >30 min) [1] guarantee reliable and consistent exposure, minimizing experimental noise associated with compound precipitation or rapid degradation.

Dose-Ranging Cytotoxicity Assays in T. brucei Culture

Utilize ML251 in T. brucei viability assays to establish a clear therapeutic window. The characterized dose-dependent cytotoxic profile between 0 and 33.3 μg/mL [1] provides a quantitative framework for selecting concentrations that achieve PFK inhibition while avoiding overt parasite death, a critical parameter for mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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